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Compound of Interest

Compound Name: N-Formyl tranexamic acid

Cat. No.: B15293070 Get Quote

Disclaimer: Initial searches for "N-Formyl tranexamic acid" indicate that this compound is

primarily recognized as a known impurity and a synthetic derivative of tranexamic acid, referred

to as "Tranexamic Acid EP Impurity F". There is a lack of publicly available scientific literature

detailing the specific pharmacokinetics and pharmacodynamics of N-Formyl tranexamic acid.

Therefore, this guide will focus on the extensively studied parent compound, tranexamic acid,

assuming this is the intended subject of interest for researchers, scientists, and drug

development professionals.

Executive Summary
Tranexamic acid (TXA) is a synthetic lysine analog with potent antifibrinolytic properties. It is

utilized in a variety of clinical settings to reduce or prevent hemorrhage by inhibiting the

breakdown of fibrin clots. This technical guide provides a comprehensive overview of the

pharmacokinetics (PK) and pharmacodynamics (PD) of tranexamic acid, including its

absorption, distribution, metabolism, and excretion (ADME) profile, and its mechanism of

action. Detailed experimental protocols for its quantification and the evaluation of its biological

effects are presented, alongside quantitative data summarized in tabular format for ease of

reference. Furthermore, signaling pathways and experimental workflows are visualized using

Graphviz diagrams to provide a clear and concise representation of key processes.
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The pharmacokinetic profile of tranexamic acid has been well-characterized, with studies

investigating its absorption, distribution, metabolism, and excretion following various routes of

administration.

Absorption
Tranexamic acid can be administered intravenously, intramuscularly, and orally.

Oral Administration: The oral bioavailability of tranexamic acid is approximately 34-45% of

the ingested dose and is not affected by food intake. Following oral administration, the peak

plasma concentration is reached in about 3 hours.

Intravenous Administration: Intravenous administration ensures 100% bioavailability and

rapid achievement of therapeutic concentrations.

Intramuscular Administration: Intramuscular injection also provides high bioavailability, with

studies showing it to be a viable alternative when intravenous access is not feasible.

Distribution
The volume of distribution (Vd) of tranexamic acid following intravenous administration is

between 9 and 12 liters. It exhibits minimal plasma protein binding (approximately 3%), which is

primarily attributed to its binding to plasminogen. Tranexamic acid distributes into various

tissues and can cross the blood-brain barrier and the placenta.

Metabolism
Tranexamic acid undergoes minimal metabolism in the body, with approximately 5% of the drug

being metabolized.

Excretion
The primary route of elimination for tranexamic acid is renal excretion, with over 95% of an

intravenously administered dose being excreted unchanged in the urine via glomerular

filtration. The elimination half-life is approximately 2 hours for the intravenous route and around

11 hours for the oral route.
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Parameter
Route of
Administration

Value Source

Bioavailability Oral 34-45% [1]

Time to Peak Plasma

Concentration (Tmax)
Oral ~3 hours [1]

Elimination Half-life

(t½)
Intravenous ~2 hours [1]

Elimination Half-life

(t½)
Oral ~11 hours [1]

Volume of Distribution

(Vd)
Intravenous 9-12 L [1]

Plasma Protein

Binding
~3% [1]

Renal Excretion

(unchanged)
Intravenous >95% [1]

Pharmacodynamics
Mechanism of Action
Tranexamic acid exerts its antifibrinolytic effect by competitively and reversibly inhibiting the

activation of plasminogen to plasmin. It blocks the lysine-binding sites on plasminogen, thereby

preventing plasminogen from binding to and being activated on the fibrin clot surface. This

action stabilizes the fibrin matrix and prevents its premature degradation, thus reducing

bleeding. At higher concentrations, tranexamic acid can also non-competitively inhibit the

activity of plasmin.
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Caption: Mechanism of action of tranexamic acid in the fibrinolysis pathway.

Experimental Protocols
Quantification of Tranexamic Acid in Human Plasma
A common method for the quantification of tranexamic acid in plasma is high-performance

liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Methodology:

Sample Collection: Collect whole blood samples in tubes containing an anticoagulant (e.g.,

EDTA).

Plasma Separation: Centrifuge the blood samples to separate the plasma.

Protein Precipitation: To 200 µL of plasma, add a protein precipitating agent such as

perchloric acid or acetonitrile.

Internal Standard: An internal standard, such as methyldopa, is added to the sample for

accurate quantification.

Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.
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Supernatant Transfer: Transfer the supernatant to a clean tube for analysis.

Chromatographic Separation: Inject the supernatant into an HPLC system. A C18 column is

often used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 2 mM

ammonium acetate) and an organic solvent (e.g., acetonitrile).

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass

spectrometer. Quantification is performed using multiple reaction monitoring (MRM) of the

precursor-product ion transitions for both tranexamic acid and the internal standard.

Fibrinolysis Inhibition Assay
The pharmacodynamic effect of tranexamic acid can be assessed by measuring the inhibition

of fibrinolysis in vitro.

Methodology:

Sample Preparation: Prepare plasma samples with varying concentrations of tranexamic

acid.

Clot Formation: Induce clot formation in the plasma samples by adding thrombin and

calcium.

Fibrinolysis Induction: Initiate fibrinolysis by adding a plasminogen activator, such as tissue

plasminogen activator (t-PA).

Monitoring Lysis: Monitor the lysis of the clot over time. This can be done by measuring the

change in optical density using a spectrophotometer or by thromboelastography (TEG).

Data Analysis: Determine the extent of fibrinolysis inhibition by comparing the lysis time or

clot strength in the presence of tranexamic acid to a control sample without the drug.

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of

tranexamic acid.
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Caption: A representative workflow for a pharmacokinetic clinical trial of tranexamic acid.
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Conclusion
Tranexamic acid is a well-established antifibrinolytic agent with a predictable pharmacokinetic

and pharmacodynamic profile. Its efficacy in reducing blood loss in various clinical scenarios is

supported by a robust body of evidence. This technical guide has provided a detailed overview

of its ADME properties, mechanism of action, and the experimental methodologies used to

study this drug, which should serve as a valuable resource for researchers, scientists, and

professionals in the field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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